[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile
Brand Name:
Vulcanchem
CAS No.:
111203-08-8
VCID:
VC20825949
InChI:
InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+
SMILES:
C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N
Molecular Formula:
C11H6N4O
Molecular Weight:
210.19 g/mol
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile
CAS No.: 111203-08-8
Cat. No.: VC20825949
Molecular Formula: C11H6N4O
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111203-08-8 |
|---|---|
| Molecular Formula | C11H6N4O |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile |
| Standard InChI | InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+ |
| Standard InChI Key | BCTKTBOSNGKAEA-HNQUOIGGSA-N |
| Isomeric SMILES | C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N |
| SMILES | C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N |
| Canonical SMILES | C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator